5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is characterized by a unique structure that includes multiple functional groups, which contribute to its biological activity and interaction with various molecular targets.
This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and fine chemicals. It is cataloged under various identifiers, including the Chemical Abstracts Service number 1433849-77-4 and the Molecular Design Limited identifier MFCD31729409.
5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its classification is significant in understanding its reactivity and potential pharmacological properties.
The synthesis of 5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one typically involves several key steps:
The synthesis may require specific reagents and conditions, including solvents such as dimethyl sulfoxide and reaction temperatures that vary based on the step involved. Purification techniques such as chromatography are often employed to isolate the final product with high purity.
The molecular formula of 5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one is C19H24BrN5O2, with a molecular weight of approximately 434.34 g/mol. The structural representation includes:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | C19H24BrN5O2 |
Molecular Weight | 434.34 g/mol |
IUPAC Name | 5-bromo-1-methyl... |
InChI Key | VGRKPWHLVRPNAO-UHFFFAOYSA-N |
5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Bromo-1-methyl-3-((5-(3-methyl-4-(oxetan-3-yl)piperazin-1-y)pyridin--2--yl)amino)pyridin--2(1H)--one involves its interaction with specific biological targets, such as enzymes or receptors. This compound may modulate their activity, leading to various biological effects, which are context-dependent based on its application in research or therapeutic settings.
The compound exhibits characteristics typical of organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
5-Bromo-1-methyl-3--((5-(3-methyl--4-(oxetan--3--yl)--piperazin--1--yl)--pyridin--2--yl)--amino)--pyridin--2(1H)--one has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific diseases. Its unique structure suggests possible use in developing therapeutics for conditions influenced by enzyme activity modulation or receptor interaction.
The assembly follows a convergent three-component strategy: (1) preparation of the 5-bromo-3-aminopyridin-2-one fragment, (2) synthesis of the 2-chloro-5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridine moiety, and (3) final coupling. The pyridin-2-one core is typically constructed via Kröhnke condensation using 3-aminocrotononitrile and appropriate electrophiles, followed by N-methylation with methyl iodide or dimethyl sulfate under controlled basic conditions to ensure monomethylation . The piperazine-oxetane segment originates from tert-butyl-protected piperazine derivatives, where chemoselective alkylation at the less hindered nitrogen is achieved using oxetan-3-yl mesylate or triflate at 0-5°C to minimize dialkylation [2] [4]. Early-stage introduction of the oxetane ring proves advantageous over late-stage modifications due to the ring strain sensitivity. Critical intermediates include (2S)-5-bromo-1-methyl-3-(5-(2-methylpiperazin-1-yl)pyridin-2-ylamino)pyridine-2(1H)-one (CAS: 1433849-71-8) and tert-butyl (3S)-4-(6-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate (CAS: 1433849-64-9), which serve as chiral building blocks [2].
The pivotal C-N bond formation between the pyridine and piperazine fragments employs transition metal-catalyzed cross-coupling, with Buchwald-Hartwig amination proving superior to classical nucleophilic substitution. Optimized conditions utilize palladium(II) acetate (5 mol%) with XantPhos (8 mol%) as ligand, cesium carbonate as base, and toluene/DMF (4:1) as solvent at 100°C for 12-16 hours, achieving yields >85% with minimal homocoupling byproducts [5]. The reaction tolerates the oxetane functionality but requires strict oxygen exclusion to prevent catalyst deactivation. For the final pyridine-pyridinone linkage, nucleophilic aromatic substitution (SNAr) outperforms coupling methods due to the activation by the electron-withdrawing nitrogen in the pyridinone ring. Using dimethyl sulfoxide (DMSO) as solvent at 120°C with potassium tert-butoxide as base, the reaction proceeds efficiently with 2-chloro-5-(3-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridine, achieving complete conversion in 6 hours [4]. Microwave-assisted SNAr reduces reaction times to <60 minutes while improving yields by 8-12% through suppression of thermal decomposition pathways.
Stereocontrol at the piperazine C-3 position presents significant synthetic challenges. Two predominant strategies exist: (1) chiral resolution of racemic 2-methylpiperazine precursors using di-p-toluoyl-D-tartaric acid (DTTA) before oxetane incorporation, or (2) asymmetric synthesis via chiral auxiliaries. The latter employs (R)- or (S)-1-phenylethylamine derivatives to induce diastereoselectivity during oxetan-3-yl installation, followed by hydrogenolytic deprotection (H₂, Pd/C, ethanol) [2]. Kinetic resolution during nucleophilic ring-opening of oxetane-3-yl epoxide with piperazines using Jacobsen's cobalt salen catalysts achieves enantiomeric excesses (ee) of 90-95% but suffers from atom economy limitations [4]. Computational modeling reveals that steric interactions between the oxetane methylene protons and the piperazine 2-methyl group create a chiral environment favoring (S)-isomer stability, explaining the predominance of this configuration in pharmaceutical applications (CAS: 1433849-77-4) [2].
Table 1: Stereoselective Synthesis Approaches for Oxetan-3-ylpiperazine Segment
Method | Chiral Control Element | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Resolution | Di-p-toluoyl-D-tartaric acid | Recrystallization (EtOAc/heptane) | >99 | 28-32 |
Chiral Auxiliary | (R)-1-Phenylethylamine | H₂/Pd/C deprotection after alkylation | 94 | 65 |
Catalytic Asymmetric | Jacobsen Co(salen) | Epoxide ring-opening, 0°C, 24h | 93 | 51 |
Enzymatic Resolution | Lipase B (Candida antarctica) | Kinetic resolution of acetate ester | 88 | 45 |
Regioselective bromination at the pyridin-2-one C-5 position is accomplished via two primary routes: (1) early-stage bromination of preformed pyridin-2-ones using bromine in acetic acid at 40°C, or (2) late-stage electrophilic bromination of the coupled product. The early-stage approach provides higher regioselectivity (>98% by HPLC) due to reduced steric hindrance, but requires bromine-tolerant functional groups in downstream intermediates [4]. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C demonstrates superior selectivity over molecular bromine, minimizing dibromination byproducts to <2%. The reaction proceeds through an electrophilic aromatic substitution mechanism where the electron-rich C-5 position is activated by the ortho-amino group. Crucially, the oxetane ring remains intact under these conditions despite its strain energy, though prolonged reaction times lead to oxetane ring-opening side products (≤7%) [4]. Late-stage bromination suffers from competitive bromination of the terminal pyridine ring (12-15% regioisomer contamination) but avoids handling sensitive brominated intermediates in multi-step sequences.
Table 2: Comparative Analysis of Bromination Methodologies
Brominating Agent | Position in Synthesis | Solvent | Temp (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
Br₂/AcOH | Early-stage (pre-coupled) | Acetic acid | 40 | >98 | 85 |
NBS | Early-stage (pre-coupled) | DMF | 0 | 99 | 92 |
Br₂/DCM | Late-stage (final product) | Dichloromethane | 25 | 83-87 | 78 |
CuBr₂ | Late-stage (final product) | Acetonitrile | 80 | 88 | 69 |
Final compound purification presents substantial hurdles due to structural polarity, multiple basic nitrogen atoms (log P = 1.9), and trace impurities with similar physicochemical properties. Reverse-phase preparative HPLC (C18 column) with acetonitrile/water gradients containing 0.1% formic acid achieves baseline separation of diastereomeric impurities and des-bromo contaminants (0.3-0.8%) . The compound's zwitterionic character necessitates pH-controlled crystallization; optimal purification employs solvent mixtures of ethyl acetate/ethanol (4:1) with hydrochloric acid to form a crystalline hydrochloride salt, enhancing crystallinity while eliminating residual palladium catalysts (<5 ppm) [4]. Characterization requires complementary mass spectrometry and NMR techniques due to signal overlap in the aromatic region. High-field NMR (600 MHz) in DMSO-d₆ resolves critical signals: the pyridinone C-6 proton appears as a singlet at δ 7.92 ppm, while the oxetane methine proton resonates as a distinct multiplet at δ 4.65-4.70 ppm. LC-MS (ESI+) confirms molecular identity via m/z 435.1 [M+H]+ and 457.1 [M+Na]+ adducts, with HRMS providing elemental composition confirmation within 3 ppm error [2]. Thermal characterization by DSC reveals a melting endotherm at 198-202°C with decomposition onset at 215°C, indicating limited thermal stability that complicates melt crystallization approaches.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3